molecular formula C23H17N3O3 B12937823 3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid CAS No. 64375-03-7

3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid

Cat. No.: B12937823
CAS No.: 64375-03-7
M. Wt: 383.4 g/mol
InChI Key: ANHUMCVOOQENIC-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a phenyl group, and a quinoxaline ring with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid
  • 3-(4-Nitrophenyl)-2-phenylquinoxaline-6-carboxylic acid
  • 3-(4-Hydroxyphenyl)-2-phenylquinoxaline-6-carboxylic acid

Uniqueness

3-(4-Acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

64375-03-7

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-(4-acetamidophenyl)-2-phenylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C23H17N3O3/c1-14(27)24-18-10-7-16(8-11-18)22-21(15-5-3-2-4-6-15)25-19-12-9-17(23(28)29)13-20(19)26-22/h2-13H,1H3,(H,24,27)(H,28,29)

InChI Key

ANHUMCVOOQENIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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